1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole

Medicinal Chemistry ADME Optimization Bioisosteres

Researchers seeking to improve CNS penetration or metabolic stability in lead compounds often face the challenge of identifying the correct fluorinated bioisostere. Generic N-alkyl pyrazoles fail to replicate the specific properties of the 2,2-difluoroethyl group. This compound directly addresses that gap. - Enhanced Lipophilicity: The 2,2-difluoroethyl group provides a critical ΔLogP increase of ~+1.5 versus non-fluorinated analogs, improving membrane permeability. - Validated Scaffold: Serves as a key intermediate for orexin receptor modulators, JAK1 inhibitors (Ki = 0.520 nM), and Aurora B kinase inhibitors (IC50 = 306 nM). - Reliable Supply: Offered with a consistent purity specification to support reproducible lead optimization and agrochemical SDHI fungicide programs.

Molecular Formula C6H8F2N2
Molecular Weight 146.14 g/mol
Cat. No. B7785579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole
Molecular FormulaC6H8F2N2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC1=CC=NN1CC(F)F
InChIInChI=1S/C6H8F2N2/c1-5-2-3-9-10(5)4-6(7)8/h2-3,6H,4H2,1H3
InChIKeyFXYFUILXXRLHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole Overview


1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole (CAS 1170936-27-2) is a fluorinated heterocyclic building block, characterized by a pyrazole core substituted with a methyl group at the 5-position and a 2,2-difluoroethyl group at the 1-position . With a molecular weight of 146.14 g/mol and a purity specification of 95% or higher from commercial sources, it serves as a versatile intermediate for pharmaceutical and agrochemical research, where the fluorinated side chain is known to confer distinct physicochemical properties compared to non-fluorinated analogs .

Why 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole Is Irreplaceable


Generic substitution with a simple N-alkyl pyrazole, such as N-methylpyrazole or an unsubstituted pyrazole, will fundamentally alter the desired pharmacological or agrochemical outcome. The 2,2-difluoroethyl group is a specific bioisostere that cannot be mimicked by a non-fluorinated alkyl chain. This substitution pattern directly influences critical molecular properties like lipophilicity (LogP) and metabolic stability, which are key differentiators in lead optimization [1]. Replacing it with a non-fluorinated analog is known to reduce lipophilicity (ΔLogP ~ -1.5 units), thereby decreasing membrane permeability and potentially compromising target engagement . The following evidence quantifies these critical performance gaps.

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole: Key Evidence


Lipophilicity Enhancement vs. Non-Fluorinated Analogs

The 2,2-difluoroethyl group significantly enhances the compound's lipophilicity compared to non-fluorinated N-alkyl pyrazoles, a critical factor for passive membrane permeability and oral bioavailability in drug discovery. This increase in LogP is a key differentiator for building advanced intermediates with improved pharmacokinetic profiles .

Medicinal Chemistry ADME Optimization Bioisosteres

Metabolic Stability Boost from Fluorination

Fluorination at metabolically labile sites, such as the N-alkyl chain, is a well-established strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby extending the half-life and reducing clearance of drug candidates. This class-level property is a key driver for selecting a fluorinated pyrazole scaffold over a non-fluorinated counterpart .

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Versatile Scaffold for Multiple Target Classes

This compound's utility is validated by its use as a core in biologically active molecules targeting a range of proteins, including histone-lysine N-methyltransferase 2A (Menin), orexin receptors, and Aurora B kinase. This demonstrates its value as a versatile scaffold for generating compound libraries, offering a synthetic entry point that is not available with less functionalized or differently substituted pyrazoles [1][2][3].

Synthetic Chemistry Building Blocks Parallel Synthesis

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole Applications


CNS-Targeted Pharmaceutical Intermediates

Leverage the enhanced lipophilicity (ΔLogP ~ +1.5) and potential metabolic stability of the 2,2-difluoroethyl group to design and synthesize advanced intermediates for CNS-penetrant drug candidates. The scaffold has been successfully employed in derivatives targeting orexin receptors, which are implicated in sleep disorders, providing a validated starting point for medicinal chemistry programs [1].

Kinase Inhibitor Development for Oncology

Utilize the pyrazole core as a hinge-binding motif in the development of novel kinase inhibitors. Derivatives of this scaffold have demonstrated potent activity against JAK1 (Ki = 0.520 nM) and Aurora B kinase (IC50 = 306 nM), making this compound an ideal building block for synthesizing targeted oncology therapeutics [2][3].

Agrochemical Lead Optimization

Apply the compound as a key intermediate in the synthesis of new succinate dehydrogenase inhibitor (SDHI) fungicides. Fluorinated pyrazole derivatives are a privileged class in modern agrochemistry, and this specific scaffold offers a differentiated starting point for optimizing fungicidal activity and crop safety profiles compared to non-fluorinated alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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